molecular formula C19H18Cl2N4O B2556559 3-(3,4-dichlorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide CAS No. 2310144-28-4

3-(3,4-dichlorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide

Cat. No. B2556559
CAS RN: 2310144-28-4
M. Wt: 389.28
InChI Key: QHRKBWHZXIVDHM-UHFFFAOYSA-N
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Description

  • Structure : It consists of a pyrazolone ring, a pyridine ring, and a propanamide group, with chlorophenyl substituents .


Molecular Structure Analysis

  • Dichlorophenyl substituents (3,4-dichlorophenyl) .


Physical And Chemical Properties Analysis

  • Toxicity : Diuron is toxic to aquatic organisms and poses environmental risks .

Mechanism of Action

Diuron is a widely used herbicide. Its primary mode of action involves inhibiting photosynthesis by disrupting electron transport in chloroplasts. It binds to the D1 protein of photosystem II, preventing the transfer of electrons and ultimately inhibiting ATP synthesis .

properties

IUPAC Name

3-(3,4-dichlorophenyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N4O/c1-25-12-15(11-24-25)18-9-14(6-7-22-18)10-23-19(26)5-3-13-2-4-16(20)17(21)8-13/h2,4,6-9,11-12H,3,5,10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRKBWHZXIVDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)CCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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